molecular formula C10H11ClN4O3 B1333695 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine CAS No. 257932-06-2

7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine

Cat. No. B1333695
M. Wt: 270.67 g/mol
InChI Key: OXXZTIXFMCJHEJ-UHFFFAOYSA-N
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Description

7-Chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine is a chemical compound with the CAS Number: 257932-06-2 . Its IUPAC name is N-(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)-N,N-diethylamine . The molecular weight of this compound is 270.68 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11ClN4O3/c1-3-14(4-2)7-5-6(11)8-9(13-18-12-8)10(7)15(16)17/h5H,3-4H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 270.68 . It should be stored at a temperature between 28 C .

Scientific Research Applications

Analytical Methods in Chemistry

7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine is used in analytical chemistry, particularly with high-performance liquid chromatography (HPLC) for analyzing amines and amino acids. The derivatization of these compounds using this chemical enables efficient detection and analysis. For example, Aboul-Enein et al. (2011) discussed the application of similar compounds in HPLC for the analysis of amines and amino acids (Aboul-Enein, Elbashir, & Suliman, 2011).

Fluorescence Tagging in Chromatography

The compound is also utilized as a fluorescent tagging reagent in chromatography. Toyo’oka et al. (1991) synthesized various benzoxadiazole amine reagents for carboxylic acids in liquid chromatography, demonstrating its use in enhancing fluorescence detection (Toyo’oka et al., 1991).

Chiral Resolution of Compounds

Another significant application is in the resolution of enantiomers of amines and alcohols in chromatography, as explored by Toyo’oka et al. (1994). They developed optically active tagging reagents for this purpose, showcasing the compound's utility in separating chiral molecules (Toyo’oka et al., 1994).

Structural and Photophysical Studies

Saha (2002) examined the crystal structures of 4-amino derivatives of 7-nitro-2,1,3-benzoxadiazole to understand their photophysical behavior, illustrating the compound's role in structural chemistry and material science (Saha, 2002).

Detection and Imaging in Biological Systems

Wang et al. (2017) developed a fluorescent probe for hydrogen sulfide based on 7-nitro-1,2,3-benzoxadiazole amine, used for bioimaging in living cells. This highlights its application in biological research and imaging techniques (Wang, Lv, & Guo, 2017).

Application in Environmental Analysis

The compound also finds application in environmental analysis. Muz et al. (2017) used it for the detection of aromatic amines in environmental samples, demonstrating its use in environmental monitoring and pollutant detection (Muz et al., 2017).

Safety And Hazards

For safety, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid ingestion and inhalation .

properties

IUPAC Name

7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O3/c1-3-14(4-2)7-5-6(11)8-9(13-18-12-8)10(7)15(16)17/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXZTIXFMCJHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370905
Record name 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine

CAS RN

257932-06-2
Record name 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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